3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Pentacosafluorotetradecyl dihydrogen phosphate
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Overview
Description
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Pentacosafluorotetradecyl dihydrogen phosphate is a highly fluorinated organophosphate compound It is characterized by its long perfluorinated carbon chain, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Pentacosafluorotetradecyl dihydrogen phosphate typically involves the reaction of a perfluorinated alcohol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is then subjected to purification processes, including distillation and recrystallization, to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Pentacosafluorotetradecyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of partially fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated alcohols.
Substitution: Various substituted organophosphates.
Scientific Research Applications
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Pentacosafluorotetradecyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in emulsion polymerization processes.
Biology: Investigated for its potential use in drug delivery systems due to its unique solubility properties.
Medicine: Explored for its role in developing fluorinated pharmaceuticals with enhanced bioavailability.
Industry: Utilized in the production of non-stick coatings and water-repellent materials.
Mechanism of Action
The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Pentacosafluorotetradecyl dihydrogen phosphate is primarily attributed to its highly fluorinated structure. The perfluorinated carbon chain imparts hydrophobic and lipophobic properties, allowing the compound to interact with various molecular targets. In biological systems, it can modulate membrane fluidity and permeability, influencing cellular processes and drug delivery pathways.
Comparison with Similar Compounds
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Perfluorodecanoic acid (PFDA)
Uniqueness
Compared to similar compounds, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Pentacosafluorotetradecyl dihydrogen phosphate has a longer perfluorinated carbon chain, which enhances its hydrophobicity and thermal stability. This makes it particularly suitable for applications requiring extreme chemical resistance and durability.
Properties
CAS No. |
57678-07-6 |
---|---|
Molecular Formula |
C12F25CH2CH2OP(=O)(OH)2 C14H6F25O4P |
Molecular Weight |
744.13 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl dihydrogen phosphate |
InChI |
InChI=1S/C14H6F25O4P/c15-3(16,1-2-43-44(40,41)42)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)11(31,32)12(33,34)13(35,36)14(37,38)39/h1-2H2,(H2,40,41,42) |
InChI Key |
ROUGOWJCVFOXHO-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(=O)(O)O)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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